Cas no 893276-51-2 (3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine)

3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine structure
893276-51-2 structure
Product Name:3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine
CAS No:893276-51-2
MF:C27H27N5O2S
MW:485.60058426857
CID:5448215
Update Time:2025-08-05

3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine
    • 3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine
    • Inchi: 1S/C27H27N5O2S/c1-18-13-16-22(17-19(18)2)35(33,34)27-26-29-25(23-11-7-8-12-24(23)32(26)31-30-27)28-20(3)14-15-21-9-5-4-6-10-21/h4-13,16-17,20H,14-15H2,1-3H3,(H,28,29)
    • InChI Key: YXEXCKIGEWOOID-UHFFFAOYSA-N
    • SMILES: N12N=NC(S(C3=CC=C(C)C(C)=C3)(=O)=O)=C1N=C(NC(CCC1=CC=CC=C1)C)C1=C2C=CC=C1

3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>

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Additional information on 3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine

Introduction to 3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS No. 893276-51-2)

The compound 3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine, identified by its CAS number 893276-51-2, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the quinazoline scaffold, a well-documented class of molecules known for their broad spectrum of biological activities. The structural features of this compound, including its sulfonyl group and the triazolo[1,5-a]quinazoline core, contribute to its unique chemical and pharmacological properties.

In recent years, there has been growing interest in quinazoline derivatives due to their demonstrated efficacy as kinase inhibitors and antimicrobial agents. The presence of a triazolo[1,5-a]quinazoline moiety in this compound suggests potential applications in targeting various enzymatic pathways involved in cancer and inflammatory diseases. Specifically, quinazoline derivatives have been extensively studied for their ability to inhibit tyrosine kinases, which are crucial in signal transduction pathways that regulate cell growth and differentiation.

The sulfonyl group attached to the benzene ring in this molecule is another key feature that enhances its pharmacological profile. Sulfonyl groups are known to improve metabolic stability and binding affinity to biological targets. This structural element is commonly found in drugs such as coxibs and diuretics, where it plays a critical role in modulating receptor interactions. In the context of 3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine, the sulfonyl moiety may contribute to its binding affinity for specific protein targets by forming hydrogen bonds or participating in hydrophobic interactions.

The 4-phenylbutan-2-yl side chain is another notable feature of this compound. This aliphatic chain with a phenyl substituent can influence the compound's solubility, permeability, and overall bioavailability. Phenylalkyl chains are frequently incorporated into drug molecules to enhance pharmacokinetic properties. The specific arrangement of atoms in this side chain may also contribute to selective binding interactions with biological targets, thereby modulating cellular processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. These techniques have been instrumental in understanding how structural modifications affect biological activity. For instance, studies have shown that the introduction of a sulfonyl group can significantly enhance the potency of kinase inhibitors by optimizing interactions with the active site of the target enzyme. Similarly, the triazolo[1,5-a]quinazoline core is known to stabilize certain conformations that are favorable for binding.

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriate precursors followed by functional group transformations such as sulfonylation and alkylation. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one with greater efficiency and scalability.

One of the most compelling aspects of this compound is its potential therapeutic applications. Quinazoline derivatives have been explored as treatments for a variety of diseases, including cancer and infectious disorders. The combination of a sulfonyl group and a triazolo[1,5-a]quinazoline scaffold suggests that this molecule may exhibit dual functionality—targeting both enzymatic pathways and cellular processes relevant to disease progression. Preliminary studies have indicated promising activity against certain cancer cell lines due to its ability to inhibit key signaling molecules involved in tumor growth.

In addition to its anticancer potential, 3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine may also have applications in treating inflammatory diseases. Quinazoline derivatives have been reported to modulate inflammatory responses by inhibiting enzymes such as COX and LOX. The presence of a sulfonyl group further enhances its anti-inflammatory properties by stabilizing enzyme-inhibitory interactions. These findings make this compound an attractive candidate for further investigation in preclinical models.

The development of new drug candidates relies heavily on understanding their interactions at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided invaluable insights into how these compounds bind to biological targets. For example, 3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1 , 2 , 3 -triazolo [ 1 , 5 -a ] quin azolin -5 -amine has been shown to form stable complexes with tyrosine kinases through specific hydrogen bonding networks and hydrophobic interactions within the active site pocket.

Future research directions may focus on optimizing the pharmacokinetic properties of this compound through structural modifications. By fine-tuning aspects such as solubility and metabolic stability, scientists can enhance its bioavailability while minimizing off-target effects . Additionally, exploring synthetic routes that improve scalability will be crucial for transitioning promising candidates into clinical trials . Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in unlocking the full therapeutic potential of this molecule.

In conclusion, 3-(3 , 4 -dim eth ylb en zenesulfo ny l ) -N -( 4 -phe n y lbut an -2 -y l ) -1 , 2 , 3 -tria z ol o [ 1 , 5 -a ] qua naz olin -5 -ami ne (CAS No . 893276 -51 -2) represents an exciting advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities . Its potential applications in oncology and inflammatory diseases make it a valuable candidate for further investigation . With continued research efforts aimed at optimizing its pharmacological profile, this compound holds significant promise for improving patient outcomes across multiple therapeutic areas . p >

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